

A Comparative Guide to Fatty Acid Synthase Inhibitors: (+)-trans-C75 and Beyond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **(+)-trans-C75** with other prominent fatty acid synthase (FASN) inhibitors, supported by experimental data. We delve into their mechanisms of action, inhibitory potency, and the cellular pathways they modulate.

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a compelling therapeutic target.^[1] For years, **(+)-trans-C75**, a synthetic small molecule, has been a foundational tool for studying the effects of FASN inhibition. However, its limitations, including off-target effects and challenging pharmacokinetic properties, have driven the development of a new wave of FASN inhibitors.^[2] This guide contrasts **(+)-trans-C75** with other notable inhibitors: the natural product Cerulenin, the FDA-approved drug Orlistat, and the clinical-stage inhibitor TVB-2640.

Comparative Inhibitory Potency

The inhibitory potency of FASN inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for **(+)-trans-C75** and its counterparts against FASN and various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Inhibitor	Target Domain(s)	Biochemical IC50	Cell Line	Cellular IC50
(+)-trans-C75	β -ketoacyl synthase (KS) ^[3]	Not widely reported	PC3 (Prostate)	35 μ M ^[2]
LNCaP (Prostate)	50 μ M (spheroids) ^[2]			
Cerulenin	β -ketoacyl synthase (KS) ^[3]	~6 μ M (E. coli FabB) ^[4]	A-375 (Melanoma)	20-160 μ M (dose-dependent reduction in viability) ^[5]
Orlistat	Thioesterase (TE) ^{[6][7]}	0.9 μ M ^[8]	PANC-1 (Pancreatic)	Induces apoptosis ^[9]
PC-3 (Prostate)	Inhibits proliferation ^[6]			
TVB-2640 (Denifanstat)	Multiple active sites ^[10]	0.052 μ M ^[11]	Various solid tumors	Phase II clinical trials ^[10]

Mechanisms of Action and Cellular Consequences

While all four compounds inhibit FASN, their distinct mechanisms of action and resulting cellular effects set them apart.

(+)-trans-C75 acts as an irreversible inhibitor of the β -ketoacyl synthase (KS) domain of FASN. ^[3] Its cytotoxic effects are largely attributed to the accumulation of the FASN substrate, malonyl-CoA, which can trigger apoptosis.^[12] However, C75 is also known for its significant off-target effects, most notably the activation of carnitine palmitoyltransferase-1 (CPT-1), which stimulates fatty acid oxidation and can lead to weight loss.^{[2][13]} This dual action complicates the interpretation of experimental results and poses a challenge for its clinical development.^[13] ^[14]

Cerulenin, a natural antifungal, also irreversibly inhibits the KS domain by forming a covalent bond with an active site cysteine.^[3] Similar to C75, its inhibition of FASN leads to malonyl-CoA

accumulation and can induce apoptosis.[15] However, Cerulenin's chemical instability, due to a reactive epoxide group, limits its utility in in vivo studies.[16]

Orlistat, an FDA-approved anti-obesity drug, targets the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[6][7] This leads to a depletion of fatty acid products, which can induce cell cycle arrest and apoptosis in cancer cells.[1] While it is a reversible inhibitor of gastric and pancreatic lipases, it acts as an irreversible inhibitor of the FASN thioesterase domain.[1][9]

TVB-2640 (Denifanstat) is a next-generation, orally bioavailable, and selective FASN inhibitor that has advanced to clinical trials.[10][17] Unlike C75, its cytotoxicity is primarily dependent on the depletion of fatty acid products rather than the accumulation of malonyl-CoA.[2] TVB-2640 has demonstrated a favorable safety profile and promising anti-tumor activity in early-phase clinical studies.[10][11]

Signaling Pathways and Experimental Workflows

The inhibition of FASN by these compounds triggers a cascade of downstream signaling events, primarily culminating in apoptosis. The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating FASN inhibitors.

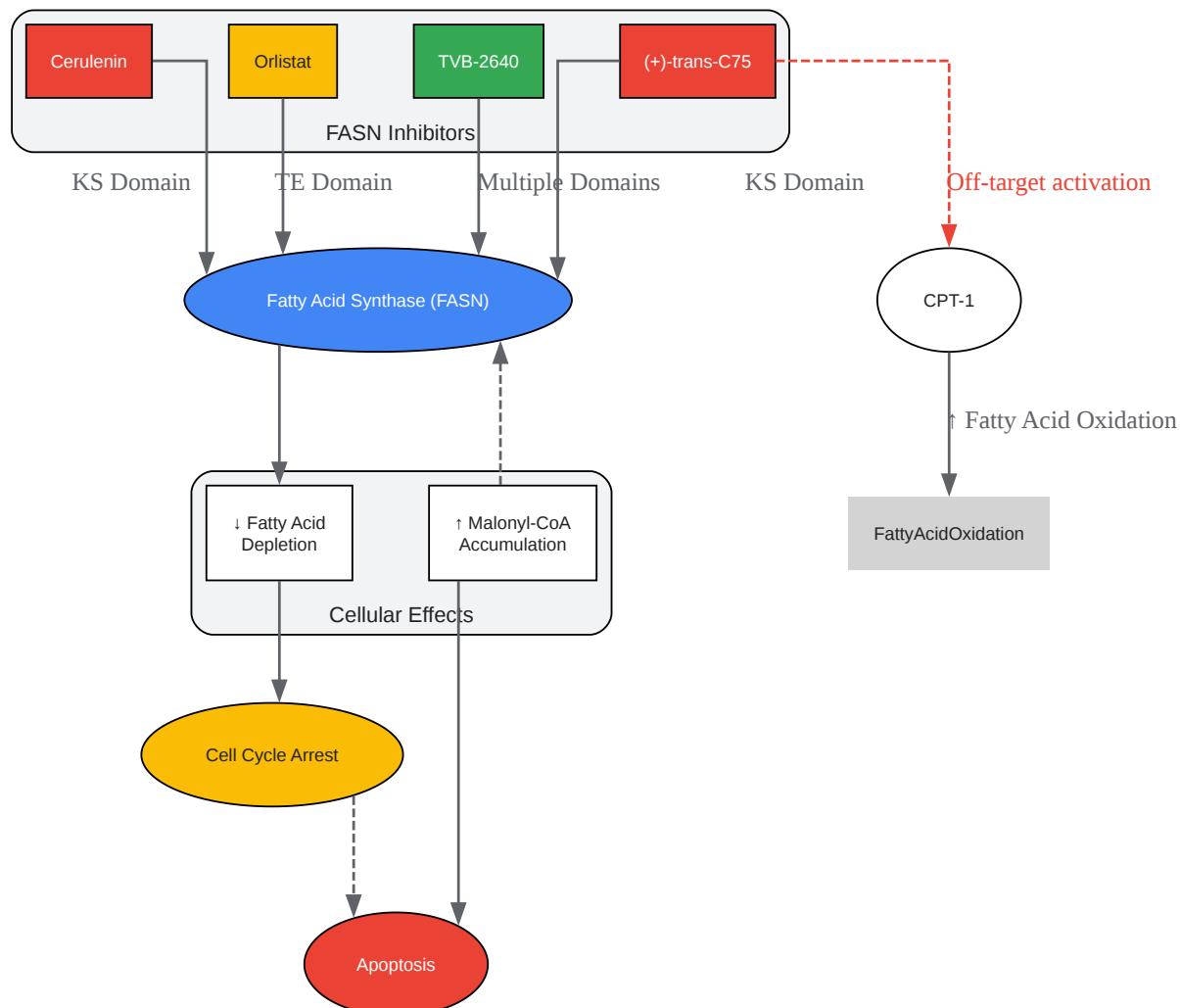


Figure 1: Signaling Pathways Affected by FASN Inhibition

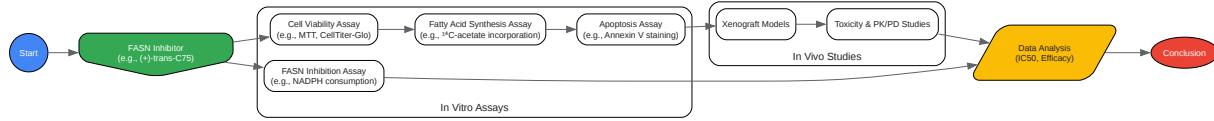


Figure 2: General Experimental Workflow for FASN Inhibitor Evaluation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cerulenin - Wikipedia [en.wikipedia.org]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 10. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sagimet.com [sagimet.com]
- 14. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]
- To cite this document: BenchChem. [A Comparative Guide to Fatty Acid Synthase Inhibitors: (+)-trans-C75 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#trans-c75-versus-other-fatty-acid-synthase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com